molecular formula C24H34N2O4S B5042179 N-(2,4-dimethylpentan-3-yl)-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(2,4-dimethylpentan-3-yl)-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5042179
M. Wt: 446.6 g/mol
InChI Key: STPFSIMBJGLHOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group. Typically, this might involve reactions such as nucleophilic substitution, esterification, or amide coupling .


Molecular Structure Analysis

The molecular structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in the molecule. For example, the ethoxy group might make the compound more nucleophilic, while the sulfonyl group could potentially make it more electrophilic .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if it’s a drug, potential side effects and toxicity would need to be evaluated through preclinical and clinical testing .

Future Directions

Future research on the compound could involve further exploration of its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S/c1-7-30-21-12-10-20(11-13-21)26(16-23(27)25-24(17(2)3)18(4)5)31(28,29)22-14-8-19(6)9-15-22/h8-15,17-18,24H,7,16H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFSIMBJGLHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC(C(C)C)C(C)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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